3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features a unique combination of a chlorinated thiophene ring and an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imidazo[1,2-a]pyrazine Core: This core structure is synthesized through a cyclization reaction involving a pyrazine derivative and an imidazole derivative.
Coupling Reaction: The chlorinated thiophene ring is then coupled with the imidazo[1,2-a]pyrazine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Using continuous flow reactors for the chlorination of the thiophene ring.
Automated Cyclization: Employing automated systems for the cyclization of the pyrazine and imidazole derivatives.
High-Throughput Coupling: Utilizing high-throughput reactors for the palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- 3-(5-Fluorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- 3-(5-Methylthiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Uniqueness
3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with biological targets. This chlorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its brominated, fluorinated, or methylated counterparts.
Properties
CAS No. |
825630-62-4 |
---|---|
Molecular Formula |
C11H9ClN4S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H9ClN4S/c1-13-10-11-15-6-7(16(11)5-4-14-10)8-2-3-9(12)17-8/h2-6H,1H3,(H,13,14) |
InChI Key |
VYIQVKLVHVVQLW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.